N-(2-methoxyethyl)-3-(1H-tetrazol-1-yl)benzamide
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Overview
Description
N-(2-methoxyethyl)-3-(1H-tetrazol-1-yl)benzamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzamide core substituted with a tetrazole ring and a methoxyethyl group, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-3-(1H-tetrazol-1-yl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 3-aminobenzoic acid with an appropriate acylating agent.
Introduction of the Tetrazole Ring: The tetrazole ring is introduced via a cyclization reaction involving an azide and a nitrile group.
Attachment of the Methoxyethyl Group: The final step involves the alkylation of the benzamide with 2-methoxyethyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyethyl)-3-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The methoxyethyl group or the tetrazole ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-(2-methoxyethyl)-3-(1H-tetrazol-1-yl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the production of specialty chemicals or as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-3-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. The tetrazole ring and methoxyethyl group contribute to its binding affinity and specificity. The compound may inhibit certain enzymes or receptors, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxyethyl)-3-(1H-tetrazol-1-yl)aniline
- N-(2-methoxyethyl)-3-(1H-tetrazol-1-yl)phenylacetamide
Uniqueness
N-(2-methoxyethyl)-3-(1H-tetrazol-1-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity or binding characteristics, making it valuable for specific applications.
Properties
Molecular Formula |
C11H13N5O2 |
---|---|
Molecular Weight |
247.25 g/mol |
IUPAC Name |
N-(2-methoxyethyl)-3-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C11H13N5O2/c1-18-6-5-12-11(17)9-3-2-4-10(7-9)16-8-13-14-15-16/h2-4,7-8H,5-6H2,1H3,(H,12,17) |
InChI Key |
DLWYBOFXIHBNFH-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC(=O)C1=CC(=CC=C1)N2C=NN=N2 |
Origin of Product |
United States |
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